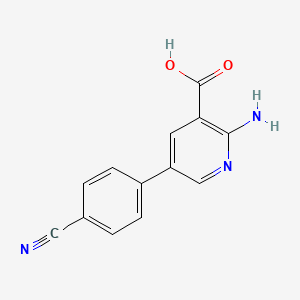
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% (2-APCN) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of nicotinic acid and is used to study the effects of nicotinic acid on various biochemical and physiological processes. 2-APCN has been used in a variety of experiments to study the effects of nicotinic acid on various cellular processes, including cell signaling, cell metabolism, and cell proliferation.
科学的研究の応用
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on various biochemical and physiological processes, including cell signaling, cell metabolism, and cell proliferation. It has also been used to study the effects of nicotinic acid on various diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用機序
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% acts as a nicotinic acid receptor agonist, meaning that it binds to nicotinic acid receptors in the body and activates them. This activation of nicotinic acid receptors leads to a variety of physiological and biochemical effects, including increased cell signaling, increased cell metabolism, and increased cell proliferation.
Biochemical and Physiological Effects
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cell signaling, cell metabolism, and cell proliferation. It has also been shown to increase the production of neurotransmitters, such as dopamine and serotonin, which can have a variety of effects on the body. It has also been shown to increase the production of nitric oxide, which can help to regulate blood pressure and improve cardiovascular health.
実験室実験の利点と制限
The main advantage of using 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% in lab experiments is that it is a relatively stable compound that is easy to work with. It is also relatively inexpensive and can be synthesized easily. The main limitation of using 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% in lab experiments is that it is a relatively new compound and the full range of its effects is still not fully understood.
将来の方向性
In the future, 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% could be used to study the effects of nicotinic acid on a variety of diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It could also be used to study the effects of nicotinic acid on various types of cancer. Additionally, it could be used to study the effects of nicotinic acid on various types of inflammation, such as arthritis and asthma. Finally, it could be used to study the effects of nicotinic acid on various types of neurological disorders, such as depression and anxiety.
合成法
2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% is synthesized using a condensation reaction of 4-cyanophenol and 2-amino-5-chloropyridine. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and produces 2-Amino-5-(4-cyanophenyl)nicotinic acid, 95% as a white solid.
特性
IUPAC Name |
2-amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-6-8-1-3-9(4-2-8)10-5-11(13(17)18)12(15)16-7-10/h1-5,7H,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTWASZOJQHWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687003 |
Source


|
| Record name | 2-Amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1258617-82-1 |
Source


|
| Record name | 2-Amino-5-(4-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














